5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c1-19-7-2-3-8(9(6-7)15(17)18)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEBSJAVBCAISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Thiophene-2-Carboxylic Acid
Electrophilic bromination of thiophene-2-carboxylic acid using bromine (Br₂) under iron powder catalysis achieves regioselectivity at the C5 position. The carboxylic acid group acts as a meta-directing deactivating group, favoring bromination at C5 over C4.
Procedure :
- Thiophene-2-carboxylic acid (1 equiv) is dissolved in dimethylformamide (DMF).
- Iron powder (0.1 equiv) is added as a catalyst, followed by dropwise addition of bromine (1.1 equiv) at 70–80°C.
- After 5 hours, the mixture is quenched in water, extracted with ethyl acetate, and purified via flash chromatography (heptane/ethyl acetate).
Alternative Bromination Strategies
- N-Bromosuccinimide (NBS) : In chlorinated solvents (e.g., CCl₄), NBS selectively brominates thiophene derivatives at electron-rich positions. However, this method is less effective for carboxylic acid-substituted thiophenes due to reduced ring reactivity.
Activation of 5-Bromothiophene-2-Carboxylic Acid
Acid Chloride Formation
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂):
- 5-Bromothiophene-2-carboxylic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in anhydrous dichloromethane (DCM) for 4 hours.
- Excess SOCl₂ is removed under reduced pressure to yield 5-bromothiophene-2-carbonyl chloride as a yellow liquid.
Critical Note : Moisture must be excluded to prevent hydrolysis back to the carboxylic acid.
Amide Bond Formation with 4-Methoxy-2-Nitroaniline
Schotten-Baumann Reaction
The acid chloride reacts with 4-methoxy-2-nitroaniline in a biphasic system (water/DCM) under basic conditions:
- 4-Methoxy-2-nitroaniline (1 equiv) is dissolved in DCM, and a solution of 5-bromothiophene-2-carbonyl chloride (1.05 equiv) is added dropwise.
- Aqueous sodium bicarbonate (NaHCO₃) is added to maintain pH 8–9.
- The organic layer is separated, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from ethanol/water.
Yield : ~65–70%.
Coupling Reagent-Mediated Synthesis
Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- 5-Bromothiophene-2-carboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF.
- 4-Methoxy-2-nitroaniline (1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
- The mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography.
Yield : ~75–80%.
Functional Group Compatibility and Side Reactions
Nitro Group Stability
The nitro group is susceptible to reduction under hydrogenation conditions but remains stable during amide coupling and bromination. Catalytic hydrogenation or LiAlH₄ must be avoided.
Methoxy Group Reactivity
The methoxy group is generally inert under acidic and mild basic conditions. However, strong bases (e.g., NaOH) may cleave the methyl ether, necessitating pH control during the Schotten-Baumann reaction.
Spectroscopic Characterization Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₈BrN₂O₄S |
| Molecular Weight | 381.17 g/mol |
| ¹H NMR (CDCl₃) | δ 8.20 (d, 1H, Ar-H), 7.95 (s, 1H, NH), 7.45–7.30 (m, 2H, Ar-H), 4.00 (s, 3H, OCH₃), 6.90 (s, 1H, Thiophene-H) |
| ¹³C NMR (CDCl₃) | δ 163.5 (C=O), 152.1 (NO₂), 140.2 (C-Br), 128.3–115.4 (Ar-C), 56.1 (OCH₃) |
| IR (KBr) | 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Schotten-Baumann | Aqueous base, DCM | 65–70% | >95% | Scalable, minimal reagents |
| EDC/HOBt Coupling | DMF, room temperature | 75–80% | >98% | High yield, avoids acid chloride handling |
Industrial-Scale Considerations
Large-scale production favors the Schotten-Baumann method due to lower cost and easier workup. However, the EDC/HOBt approach offers higher yields and is preferred for small-batch pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:
- **Material Science
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Activity
5-Bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives, characterized by its unique structural features including a bromine atom, a methoxy group, and a nitro group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H9BrN2O4S
- Molecular Weight : 343.18 g/mol
Structural Representation
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS).
- Nitration : The phenyl ring undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
- Methoxylation : The nitrophenyl compound is treated with methanol in the presence of a base.
- Amidation : The final step involves forming the carboxamide linkage through reaction with an appropriate amine.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, it was found to inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit CTP synthetase PyrG, an enzyme critical for the growth of Mycobacterium tuberculosis.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains.
- Cancer Research : In a study reported in Cancer Letters, this compound was tested against multiple cancer types, revealing promising results in inhibiting tumor growth in vivo.
Comparison with Similar Compounds
Key Observations :
- Pyrazine derivatives (e.g., compound 3 in ) are synthesized in high yields (75%) via TiCl₄-mediated one-pot condensation .
- Pyrazole derivatives require protection/deprotection strategies, with yields influenced by reaction conditions. For example, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7 ) yields 68% via DCC/DMAP coupling but only 48% with TiCl₄ due to competing complexation .
- Electron-donating aryl groups (e.g., 4-methoxy) in Suzuki reactions yield higher product quantities (72% for 4a ) compared to electron-withdrawing groups (37% for 4n ) .
Physicochemical and Electronic Properties
Computational studies (DFT, FMO analysis) reveal how substituents modulate electronic behavior:
Key Findings :
Q & A
Q. What are the common synthetic routes for 5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions. Key methods include:
- Amide bond formation : Reacting 5-bromothiophene-2-carbonyl chloride with 4-methoxy-2-nitroaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions .
- Functional group introduction : Bromination and nitration steps may precede the final coupling, requiring careful control of stoichiometry and reaction time .
- Catalytic coupling : Advanced methods like Suzuki-Miyaura coupling could introduce aryl groups, though this depends on precursor availability .
Q. How is the molecular structure of this compound characterized?
Characterization relies on spectroscopic and analytical techniques:
- NMR spectroscopy : - and -NMR confirm the presence of methoxy (-OCH), nitro (-NO), and thiophene protons .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (CHBrNOS) and detects isotopic patterns for bromine .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., thiophene and benzene planes), critical for understanding steric effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Key parameters include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitro group introduction, while reflux (~80°C) accelerates amide formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates; switching to THF may reduce byproducts in coupling steps .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency, but require inert atmospheres and degassed solvents .
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Cross-validation : Combine NMR with IR spectroscopy to confirm carbonyl (C=O) and nitro (NO) stretches .
- Crystallographic data : Use single-crystal X-ray diffraction to resolve ambiguities in bond lengths or stereochemistry .
- Computational modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What experimental strategies are used to study the compound’s biological activity and mechanisms?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC) or cytotoxicity via MTT assays .
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina; prioritize residues with hydrogen-bonding potential (e.g., nitro groups) .
- Metabolic stability tests : Use liver microsomes to assess cytochrome P450-mediated degradation, guiding structural modifications for improved pharmacokinetics .
Q. How can solubility challenges in biological testing be addressed methodologically?
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH) via post-synthetic modifications .
- Formulation optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoencapsulation to enhance aqueous dispersion .
- Salt formation : React with HCl or sodium salts to improve ionic solubility without altering core pharmacophores .
Q. How should researchers interpret conflicting bioactivity results across different studies?
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293), incubation time, and solvent concentrations .
- Structural analogs : Compare activity with derivatives (e.g., 5-chloro or 5-fluoro substitutions) to identify structure-activity relationships (SAR) .
- Dose-response curves : Use Hill slope analysis to distinguish between true efficacy and assay artifacts .
Data Analysis and Optimization
Q. What computational tools are recommended for predicting physicochemical properties?
- Lipophilicity : Calculate logP values using ChemAxon or Molinspiration to guide solubility and permeability studies .
- ADMET prediction : Use SwissADME or pkCSM to estimate absorption, toxicity, and metabolic pathways .
Q. How can crystallinity issues during formulation be mitigated?
- Polymorph screening : Test recrystallization in solvents with varying polarity (e.g., ethanol, ethyl acetate) .
- Additive screening : Introduce polymers (e.g., PVP) to stabilize amorphous phases and prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
